3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide
Overview
Description
3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide is a useful research compound. Its molecular formula is C13H18INO3 and its molecular weight is 363.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.03314 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microbial Cell Division Inhibition
Research on a related compound, 3-Methoxybenzamide, has demonstrated its ability to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually cell lysis. This inhibition is linked to its action on the cell division system, specifically targeting FtsZ function during vegetative growth and sporulation (Ohashi et al., 1999).
Antimicrobial Properties and Pharmaceutical Development
Another study found that alkyl derivatives of 3-Methoxybenzamide are potent antistaphylococcal compounds. By exploring structure−activity relationships, researchers identified analogs with improved pharmaceutical properties, suggesting potential applications in creating new antibiotics (Haydon et al., 2010).
Diagnostic Imaging
A radioiodinated compound, designed for high affinity to 5HT2-receptors, demonstrated promising characteristics as a tracer for γ-emission tomography. In vivo studies in rats highlighted its potential for selective imaging of brain regions enriched in 5HT2 receptors (Mertens et al., 1994). Similarly, sigma receptor scintigraphy studies with an iodobenzamide derivative showed selective tumor accumulation in breast cancer patients, indicating its application in noninvasive cancer diagnostics (Caveliers et al., 2002).
Neuroleptic Agents
Substituted 6-methoxysalicylamides, synthesized from 2,6-dimethoxybenzamides, have been investigated for their antidopaminergic properties, showing potential as neuroleptic agents due to their ability to block dopamine receptor binding (de Paulis et al., 1985).
Chemical Reactions and Molecular Structure
A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the effects of intermolecular interactions on molecular geometry, which is crucial for understanding the compound's reactivity and binding properties (Karabulut et al., 2014).
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-methoxy-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-4-6-15-13(16)9-7-10(14)12(17-3)11(8-9)18-5-2/h7-8H,4-6H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUVOOYQRRLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C(=C1)I)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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